3beta-Hydroxy-7-oxocholest-5-enoic acid-d3
Description
Properties
Molecular Formula |
C27H42O4 |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-(trideuteriomethyl)heptanoic acid |
InChI |
InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-22,24,28H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,24+,26+,27-/m1/s1/i2D3 |
InChI Key |
QOEPZHFZXUROGV-XCGRDMFNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=O)O |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Biosynthesis and Enzymatic Transformations of 3β Hydroxy 7 Oxocholest 5 Enoic Acid
Enzymatic Pathways of 3β-Hydroxy-7-oxocholest-5-enoic Acid Formation
The biosynthesis of 3β-Hydroxy-7-oxocholest-5-enoic acid is predominantly an enzymatic process occurring within specific cellular compartments.
The Cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in the formation of this cholestenoic acid. Specifically, the mitochondrial enzyme sterol 27-hydroxylase, encoded by the CYP27A1 gene, is a key catalyst. sigmaaldrich.comnih.gov This enzyme is central to the acidic pathway of bile acid biosynthesis, initiating the oxidation of the cholesterol side chain. nih.govnih.gov CYP27A1 catalyzes the oxidation of the terminal methyl group of various sterol intermediates to produce a carboxylic acid. nih.gov For instance, it can act on 26-hydroxy-7-oxocholesterol to synthesize 3β-hydroxy-7-oxo-5-cholestenoic acid (3βH,7O-CA). sigmaaldrich.com The broad tissue distribution of CYP27A1 underscores its importance in cholesterol metabolism throughout the body, not just in the liver. nih.govnih.gov Inborn errors in the CYP27A1 gene lead to cerebrotendinous xanthomatosis (CTX), a disorder characterized by abnormal bile acid synthesis. nih.gov
Several oxysterols serve as precursors for the formation of 3β-Hydroxy-7-oxocholest-5-enoic acid. Research indicates that this acid can be synthesized from 7β-hydroxycholesterol. sigmaaldrich.comcaymanchem.com Studies in rats have shown the metabolism of 7β-hydroxycholesterol to various products, including related bile acids. caymanchem.com Furthermore, the metabolism of both 7-oxocholesterol (also known as 7-ketocholesterol) and 7β-hydroxycholesterol can lead to novel branches of the acidic pathway of bile acid biosynthesis, ultimately forming 3β-hydroxy-7-oxochol-5-enoic acid and 3β,7β-dihydroxychol-5-enoic acid, respectively. manchester.ac.uk
| Precursor Molecule | Key Converting Enzyme(s) | Resulting Product |
| 26-hydroxy-7-oxocholesterol | CYP27A1 | 3β-Hydroxy-7-oxocholest-5-enoic acid |
| 7β-hydroxycholesterol | Multiple enzymatic steps | 3β,7β-dihydroxychol-5-enoic acid and related compounds |
| 7-ketocholesterol (B24107) | Multiple enzymatic steps | 3β-hydroxy-7-oxochol-5-enoic acid |
Metabolic Fates and Downstream Conversions of 3β-Hydroxy-7-oxocholest-5-enoic Acid
Once formed, 3β-Hydroxy-7-oxocholest-5-enoic acid is not an end-product but is further metabolized, primarily through integration into bile acid synthesis pathways and by undergoing conjugation reactions.
3β-Hydroxy-7-oxocholest-5-enoic acid and its close relative, 3β-hydroxy-5-cholestenoic acid, are established intermediates in the acidic pathway of bile acid synthesis. nih.govnih.goved.ac.uk This pathway is crucial for the production of primary bile acids, such as chenodeoxycholic acid. researchgate.net The conversion involves a series of modifications to both the steroid nucleus and the side chain. For example, 3β-hydroxy-Δ5-steroids are converted to 3-oxo-Δ4-steroids by the enzyme 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7). nih.govhmdb.ca A deficiency in the oxysterol 7α-hydroxylase enzyme (CYP7B1) can cause an accumulation of 3β-hydroxy-5-cholenoic and 3β-hydroxy-5-cholestenoic acids, highlighting their position as key intermediates in the pathway. ed.ac.ukresearchgate.net The ultimate products, primary bile acids like cholic acid and chenodeoxycholic acid, are formed after these and other transformations. reactome.org
| Intermediate | Subsequent Enzyme/Process | Major Downstream Product |
| 3β-Hydroxy-5-cholestenoic acid | CYP7B1 (7α-hydroxylation) | 3β,7α-Dihydroxy-5-cholestenoic acid |
| 3β,7α-Dihydroxy-5-cholestenoic acid | HSD3B7 | 7α-Hydroxy-3-oxo-4-cholestenoic acid |
| 7α-Hydroxy-3-oxo-4-cholestenoic acid | Multiple steps (side-chain cleavage) | Chenodeoxycholic acid |
To facilitate excretion, cholestenoic acids can be conjugated to more water-soluble molecules like sulfuric acid (sulfation) and glucuronic acid (glucuronidation). nih.gov Conjugated forms of 3β-hydroxy-7-oxocholenic acid have been identified in the urine of patients with Niemann-Pick disease, type C. caymanchem.com In some metabolic disorders, abnormal bile acids are found conjugated with sulfate (B86663) groups. ed.ac.uknih.gov For instance, in certain cases of familial giant cell hepatitis, the major urinary bile acids were identified as the 3-sulfate conjugates of 3β,7α-dihydroxy-5-cholenoic acid and its glycine (B1666218) conjugate. nih.gov Similarly, in Niemann-Pick disease, a complex tri-conjugate of a related bile acid has been reported, involving sulfation at the 3-position. nih.gov Glucuronidation, a common phase II metabolic reaction catalyzed by UGT enzymes, adds a glucuronic acid moiety to hydroxyl groups, increasing hydrophilicity and facilitating elimination. nih.gov
Molecular Mechanisms and Cellular Signaling Modulated by Oxysterols with Relevance to 3β Hydroxy 7 Oxocholest 5 Enoic Acid
Interaction with Nuclear Receptors
Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. In response, these receptors work with other proteins to regulate the expression of specific genes, thereby controlling development, homeostasis, and metabolism.
Research has identified 3β-hydroxy-7-oxocholest-5-en-26-oic acid (3βH,7O-CA) as a ligand for Liver X Receptors (LXRs). sigmaaldrich.com It is capable of activating these receptors at micromolar concentrations. sigmaaldrich.com LXRs are critical regulators of cholesterol, fatty acid, and glucose homeostasis. Upon activation by ligands like 3βH,7O-CA, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in cholesterol efflux, transport, and excretion.
The activation of Liver X Receptors (LXRs) by agonists has a well-established connection to the modulation of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. While direct studies detailing the specific effects of 3β-Hydroxy-7-oxocholest-5-enoic acid on SREBP are not extensively documented in the provided context, the known downstream effects of LXR activation are relevant. LXRs are known to induce the expression of genes that lead to a decrease in cellular cholesterol levels. This reduction in cholesterol can, in turn, influence the activity of the SREBP pathway, which is a central regulator of cholesterol and fatty acid synthesis.
The interaction of 3β-Hydroxy-7-oxocholest-5-enoic acid with other nuclear receptors is an area of ongoing investigation. While some oxysterols are known to activate the Retinoic acid-related orphan receptor γ (RORγ), specific binding data for 3β-Hydroxy-7-oxocholest-5-enoic acid is not detailed in the available research. nih.gov Similarly, direct interactions with the Estrogen Receptor β (ERβ), Pregnane X Receptor (PXR), and the Glucocorticoid Receptor (GR) have not been fully characterized for this specific compound. It is known that the Glucocorticoid Receptor can interact with the Estrogen Receptor to modulate its transcriptional activity, a mechanism that highlights the potential for complex cross-talk between nuclear receptor signaling pathways. nih.govnih.gov
Engagement with G Protein-Coupled Receptors (GPCRs)
G protein-coupled receptors are the largest and most diverse group of membrane receptors in eukaryotes. These cell surface receptors act as an inbox for messages in the form of light energy, peptides, lipids, sugars, and proteins.
The Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183, is a G protein-coupled receptor that is activated by specific oxysterols, most potently by 7α,25-dihydroxycholesterol. nih.gov This activation is crucial for directing the migration of immune cells. nih.gov While a range of oxysterols can interact with EBI2, the specific ligand activity of 3β-Hydroxy-7-oxocholest-5-enoic acid for EBI2 has not been prominently established in the reviewed literature. The binding affinity and activation potential are highly dependent on the specific hydroxylation patterns of the cholesterol backbone. nih.gov
The Hedgehog (Hh) signaling pathway is fundamental during embryonic development and has implications in cancer. The seven-transmembrane protein Smoothened (Smo) is a key component of this pathway. Research indicates that sterols are necessary for Hh signaling, activating Smo by binding to its extracellular cysteine-rich domain. nih.govnih.gov While it was initially thought that oxysterols might be the endogenous ligands for Smo, more recent evidence suggests that cholesterol itself is the direct activator. nih.govnih.gov Studies have shown that the effects of certain oxysterols on the Hh pathway are eliminated in Smoothened mutants that can still be activated by cholesterol, suggesting that cholesterol is the primary endogenous activator and that the role of other oxysterols may be indirect or context-dependent. nih.govnih.gov
Impact on GPCR Signaling Fidelity and G-protein Coupling Specificity
G-protein-coupled receptors (GPCRs) represent a vast family of transmembrane proteins that are central to cellular signaling, responding to a diverse array of extracellular stimuli. While the direct interaction of 3β-Hydroxy-7-oxocholest-5-enoic acid with specific GPCRs is an area of ongoing research, the broader class of oxysterols has been shown to function as ligands for certain GPCRs. frontiersin.org For instance, some oxysterols can activate the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. frontiersin.org
The concept of "biased signaling" or "functional selectivity" has emerged as a critical aspect of GPCR pharmacology. This phenomenon describes the ability of different ligands, upon binding to the same receptor, to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. This can manifest as a bias towards either G-protein-mediated signaling or β-arrestin-mediated pathways. For example, studies on the hydroxycarboxylic acid receptor 3 (HCA3) and GPR84, which are activated by various hydroxy fatty acids, have demonstrated natural biased signaling where structurally similar agonists can elicit different downstream effects. nih.gov One agonist might promote G-protein coupling and subsequent second messenger generation, while another could preferentially lead to β-arrestin recruitment and receptor internalization. nih.gov
While specific data on how 3β-Hydroxy-7-oxocholest-5-enoic acid influences GPCR signaling fidelity or G-protein coupling specificity is not yet available, its structural features as a hydroxylated steroidal acid suggest the potential for such interactions. The precise nature of these interactions, including which GPCRs it may bind to and whether it acts as a biased agonist, remains to be elucidated through further investigation.
Regulation of Steroidogenesis and Steroidogenic Acute Regulatory Protein (StAR) Expression
The synthesis of all steroid hormones from cholesterol is a tightly regulated process, with the transport of cholesterol from the outer to the inner mitochondrial membrane being the rate-limiting step. This crucial transfer is primarily mediated by the Steroidogenic Acute Regulatory Protein (StAR). oup.com Oxysterols, as a class, have been identified as significant modulators of StAR expression and, consequently, steroidogenesis. nih.govnih.gov
Post-Transcriptional and Transcriptional Regulatory Effects
Research has demonstrated that oxysterols can regulate StAR expression through a dual mechanism involving both post-transcriptional and transcriptional events. nih.govnih.gov In steroidogenic cell lines, such as mouse Leydig and adrenal cells, treatment with various oxysterols leads to a rapid increase in StAR protein levels, observable within as little as one hour. nih.gov This acute effect occurs independently of changes in StAR mRNA levels, indicating a post-transcriptional mechanism of action. nih.govnih.gov This could involve the enhancement of StAR mRNA translation or an increase in the stability of the StAR protein.
Following this initial rapid response, a later-phase increase in StAR mRNA abundance is also observed, typically after several hours of oxysterol treatment. nih.gov This suggests a secondary, transcriptional regulatory effect. The activation of Liver X Receptors (LXRs) by oxysterols is a likely mechanism for this transcriptional upregulation, as LXRs are known to play a role in the expression of genes involved in lipid metabolism and transport. nih.gov
Table 1: Effects of Oxysterols on StAR Expression
| Regulatory Level | Observed Effect | Onset | Mechanism | Reference |
| Post-Transcriptional | Rapid increase in StAR protein levels | ~ 1 hour | Independent of mRNA abundance | nih.govnih.gov |
| Transcriptional | Increase in StAR mRNA abundance | > 8 hours | Likely involves LXR activation | nih.govnih.gov |
StAR-Independent Steroid Production Mechanisms
In addition to regulating StAR-dependent steroidogenesis, there is evidence to suggest that oxysterols may also contribute to steroid production through StAR-independent pathways. nih.gov One proposed mechanism is the direct conversion of certain oxysterols into steroid hormones. Since oxysterols are more polar than cholesterol, they may be able to traverse the aqueous space between the outer and inner mitochondrial membranes more readily, thereby bypassing the need for the StAR-mediated transport system. oup.com Once at the inner mitochondrial membrane, these oxysterols could potentially serve as substrates for the cholesterol side-chain cleavage enzyme, cytochrome P450scc (CYP11A1), initiating the steroidogenic cascade. oup.comyoutube.com While this is a plausible hypothesis for the contribution of the broader oxysterol pool to steroid synthesis, the specific conversion of 3β-Hydroxy-7-oxocholest-5-enoic acid in a StAR-independent manner requires direct experimental verification.
Influence on Cellular Processes
Cholesterol Homeostasis Regulation
Oxysterols are well-established as critical signaling molecules in the maintenance of cellular cholesterol homeostasis. nih.govfrontiersin.org They exert their regulatory effects primarily through the modulation of two key transcription factor families: the Sterol Regulatory Element-Binding Proteins (SREBPs) and the Liver X Receptors (LXRs). frontiersin.orgnih.gov
3β-Hydroxy-7-oxocholest-5-enoic acid is known to be a ligand for LXRs, activating them at micromolar concentrations. sigmaaldrich.com LXRs function as cellular cholesterol sensors. nih.gov When activated by oxysterols, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. frontiersin.orgnih.gov This binding event typically leads to the transcriptional activation of genes involved in cholesterol efflux, transport, and catabolism.
Table 2: Key LXR Target Genes in Cholesterol Homeostasis
| Gene | Protein Product | Function in Cholesterol Homeostasis | Reference |
| ABCA1 | ATP-binding cassette transporter A1 | Mediates the efflux of cholesterol to apolipoprotein A-I. | nih.gov |
| ABCG1 | ATP-binding cassette transporter G1 | Promotes cholesterol efflux to HDL particles. | nih.gov |
| CYP7A1 | Cholesterol 7α-hydroxylase | The rate-limiting enzyme in the classic bile acid synthesis pathway. | nih.gov |
| SREBP-1c | Sterol Regulatory Element-Binding Protein-1c | Master regulator of fatty acid and triglyceride synthesis. | nih.gov |
By activating LXR, 3β-Hydroxy-7-oxocholest-5-enoic acid can be inferred to participate in the upregulation of genes that promote the removal of excess cholesterol from cells, thereby contributing to the maintenance of cholesterol balance. Concurrently, many side-chain oxysterols can suppress the SREBP pathway, which controls the expression of genes involved in cholesterol synthesis and uptake, although the specific effect of 3β-Hydroxy-7-oxocholest-5-enoic acid on SREBP requires further study. frontiersin.org
Lipid and Sphingolipid Metabolism Modulation
The influence of oxysterols extends beyond cholesterol homeostasis to the broader regulation of lipid and sphingolipid metabolism. nih.gov The activation of LXR by compounds such as 3β-Hydroxy-7-oxocholest-5-enoic acid directly impacts fatty acid metabolism through the induction of SREBP-1c, which controls the expression of lipogenic genes. nih.gov
Sphingolipids are a class of lipids that are not only essential structural components of cellular membranes but also serve as bioactive signaling molecules involved in processes such as cell proliferation, differentiation, and apoptosis. The metabolism of sphingolipids is complex, involving a network of enzymes that produce key signaling molecules like ceramide and sphingosine-1-phosphate. nih.gov While direct studies on the effect of 3β-Hydroxy-7-oxocholest-5-enoic acid on sphingolipid metabolism are limited, the broader class of oxysterols has been shown to influence these pathways. nih.gov For example, the generation of ceramide, a central molecule in sphingolipid metabolism, can be influenced by cellular stress conditions that also lead to oxysterol production. The intricate crosstalk between cholesterol and sphingolipid metabolism suggests that oxysterols, including 3β-Hydroxy-7-oxocholest-5-enoic acid, could play a modulatory role, although the specific enzymes and pathways affected remain an area for future research.
Cellular Senescence and Aging Pathways
Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in physiological and pathological processes, including aging and age-related diseases. Oxysterols, as a class of molecules, are increasingly recognized for their contribution to the induction and modulation of senescence.
The precursor to 3β-hydroxy-7-oxocholest-5-enoic acid, 7-ketocholesterol (B24107) (7-KC), is a potent inducer of cellular senescence. arvojournals.orgnih.govnih.govresearchgate.netlsuhsc.edu Studies have demonstrated that treatment of various cell types, including retinal pigment epithelial (RPE) cells and pancreatic β-cells, with 7-KC leads to a significant increase in the expression of key senescence markers such as p16 and p21. arvojournals.orgnih.govlsuhsc.edu Furthermore, 7-KC exposure promotes a senescence-associated secretory phenotype (SASP), characterized by the release of pro-inflammatory cytokines like IL-1β and IL-6, and growth factors such as VEGF. arvojournals.orglsuhsc.edu
In pancreatic β-cells, 7-KC has been shown to accelerate senescence by inhibiting the SIRT1/CDK4–Rb–E2F1 signaling pathway, leading to G0/G1 cell cycle arrest. nih.govnih.govresearchgate.net This induction of senescence is also associated with increased DNA damage and the expression of interleukin-1β. nih.gov Similarly, in human primary RPE cells, 7-KC induces senescence, evidenced by increased β-galactosidase labeling and reduced LaminB1, which is mediated through mTOR signaling. lsuhsc.edu
While direct studies on the specific role of 3β-hydroxy-7-oxocholest-5-enoic acid in cellular senescence are limited, its formation from the pro-senescent 7-KC suggests its presence in biological environments where senescence is actively occurring. The metabolic conversion of 7-KC to 3β-hydroxy-7-oxocholest-5-enoic acid by the enzyme CYP27A1 may represent a cellular mechanism to modulate the potent effects of its precursor. caymanchem.com The accumulation of 7-KC is a hallmark of age-related macular degeneration (AMD), and its ability to induce senescence and a SASP in RPE cells highlights a potential pathway through which its metabolites, including 3β-hydroxy-7-oxocholest-5-enoic acid, could be involved in the pathology of age-related diseases. arvojournals.orglsuhsc.edu
Table 1: Effects of 7-Ketocholesterol (Precursor to 3β-Hydroxy-7-oxocholest-5-enoic acid) on Cellular Senescence Markers
| Cell Type | Senescence Marker | Observed Effect | Reference |
| Retinal Pigment Epithelial (RPE) Cells | p21 | Significantly induced protein expression | arvojournals.org |
| Retinal Pigment Epithelial (RPE) Cells | p16 | Significantly induced protein expression | arvojournals.org |
| Retinal Pigment Epithelial (RPE) Cells | β-Galactosidase | Increased number of stained cells | arvojournals.org |
| Pancreatic MIN6 Cells | p53 | Upregulated expression | nih.gov |
| Pancreatic MIN6 Cells | p21 | Upregulated expression | nih.gov |
| Pancreatic MIN6 Cells | p16 | Upregulated expression | nih.gov |
| Human Primary RPE (hRPE) | p16 and p21 | Increased expression | lsuhsc.edu |
| Human Primary RPE (hRPE) | β-Galactosidase | Increased labeling | lsuhsc.edu |
| Human Primary RPE (hRPE) | LaminB1 | Reduced expression | lsuhsc.edu |
Apoptosis and Cell Differentiation Processes
The influence of oxysterols extends to the fundamental processes of programmed cell death (apoptosis) and cellular differentiation. While some oxysterols are known to be potent inducers of apoptosis, the specific role of 3β-hydroxy-7-oxocholest-5-enoic acid appears to be more nuanced and may be cell-type dependent.
Research on the direct apoptotic effects of 3β-hydroxy-7-oxocholest-5-enoic acid (referred to as 3βH,7O-CA in some literature) has shown that in cultures of wild-type oculomotor neurons, this compound had no effect on cell death. This suggests that, at least in this specific neuronal context, it is not a primary trigger of apoptosis.
Conversely, a significant body of evidence points towards the role of 3β-hydroxy-7-oxocholest-5-enoic acid in promoting cellular differentiation. In the same study on oculomotor neurons, it was observed that 3β-hydroxy-7-oxocholest-5-enoic acid promoted the maturation of precursor cells into islet-1 positive neurons. This indicates a specific role for this oxysterol in neuronal development and differentiation. The compound was found to favor the synthesis of islet-1+ cells and the expression of islet-1–GFP. sigmaaldrich.com This action is mediated through its function as a ligand for liver X receptors (LXRs), which it activates at micromolar concentrations. sigmaaldrich.com
The conversion of 3β-hydroxy-7-oxocholest-5-enoic acid to 3β,7β-dihydroxycholest-5-en-(25S)26-oic acid (3β,7β-diHCA) is catalyzed by the enzyme hydroxysteroid 11-β dehydrogenase. sigmaaldrich.com This metabolic pathway further highlights the intricate regulation of oxysterol activity in cellular processes.
Another cholesterol oxidation product, 3beta-hydroxy-5-oxo-5,6-secocholestan-6-al (CSeco), has been shown to induce apoptosis in H9c2 cardiomyoblasts, demonstrating that different cholesterol metabolites can have distinct and potent effects on cell viability. nih.gov
Table 2: Research Findings on the Biological Effects of 3β-Hydroxy-7-oxocholest-5-enoic acid
| Cellular Process | Cell Type/Model | Key Finding | Reference |
| Cell Death (Apoptosis) | Oculomotor neurons | No effect on cell death in wild-type cultures. | |
| Cell Differentiation | Oculomotor neurons | Promoted maturation of precursor cells into islet-1+ neurons. | |
| Receptor Activation | - | Acts as a ligand for liver X receptors (LXRs), activating them at micromolar concentrations. | sigmaaldrich.com |
Research Perspectives on 3β Hydroxy 7 Oxocholest 5 Enoic Acid in Biological Systems and Pathophysiology
Role in Neurodegenerative Disorders Research (e.g., Alzheimer's Disease, Parkinson's Disease, Huntington's Disease)
Oxysterols and their acidic metabolites, known as cholestenoic acids, are increasingly recognized for their significant roles in the central nervous system (CNS). nih.gov Dysregulation of oxysterol metabolism has been linked to the pathogenesis of several neurodegenerative conditions, including Alzheimer's, Parkinson's, and Huntington's disease. semanticscholar.org Specifically, certain cholestenoic acids have been shown to act as modulators of key cellular pathways, suggesting their potential involvement in disease progression. nih.gov For instance, the related 3β-hydroxy-5-cholestenoic acid (3β-HCA) is thought to act as a γ-secretase modulator, which could be a preventative strategy for Alzheimer's disease. nih.gov Furthermore, derivatives of bile acids are being explored for their neuroprotective properties in models of Parkinson's disease. whiterose.ac.uk
The enzymes required for the synthesis of cholestenoic acids are expressed in the mammalian central nervous system, indicating local production and function within the brain. nih.govsigmaaldrich.com These compounds are intermediates in the metabolism of cholesterol to bile acids. nih.govsigmaaldrich.com The pathway involves the conversion of cholesterol to oxysterols, which are then further metabolized. 3β-Hydroxy-7-oxocholest-5-enoic acid (3βH,7O-CA) is synthesized from 7-ketocholesterol (B24107) by the action of the enzyme CYP27A1. caymanchem.com
The brain maintains a delicate balance of cholesterol homeostasis, and oxysterols play a key role. There is a continuous flux of the oxysterol 27-hydroxycholesterol (B1664032) from the circulation across the blood-brain barrier into the brain, where it is metabolized into acidic forms like 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA). nih.govmdpi.com Analysis of mouse cerebrospinal fluid (CSF) reveals a profile of various oxysterols and cholestenoic acids, although their concentrations are typically one to two orders of magnitude lower than in plasma. nih.gov The most abundant of these metabolites in mouse CSF are 3β,7α-dihydroxycholest-5-enoic acid (3β,7α-diHCA) and its isomer 7αH,3O-CA. nih.gov The presence and concentration of these acids in the CSF are studied as potential biomarkers for the integrity of the blood-brain barrier and for diagnosing neurological diseases. researchgate.netnih.gov
Research has uncovered highly specific and sometimes opposing roles for different cholestenoic acids in the regulation of motor neuron health. nih.gov These acids act as ligands for Liver X Receptors (LXRs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammatory responses. nih.govresearchgate.net
Studies show that while 3β,7α-diHCA promotes motor neuron survival, 3β-Hydroxy-7-oxocholest-5-enoic acid (3βH,7O-CA) specifically promotes the maturation of motor neuron precursors into mature cells. nih.gov In contrast, a related precursor, 3β-hydroxycholest-5-en-26-oic acid (3β-HCA), is found to be toxic and causes motor neuron cell loss. nih.gov
This delicate balance is disrupted in certain genetic neurological disorders:
Hereditary Spastic Paresis Type 5 (SPG5): Caused by mutations in the CYP7B1 gene, which encodes an enzyme that hydroxylates 3β-HCA. nih.govresearchgate.net In SPG5 patients, there is an excess of the toxic 3β-HCA and low levels of the survival-promoting 3β,7α-diHCA in both plasma and CSF. nih.govresearchgate.net
Cerebrotendinous Xanthomatosis (CTX): Caused by mutations in the CYP27A1 gene, which encodes an enzyme upstream in the bile acid synthesis pathway. nih.govmdpi.comnih.gov This deficiency also leads to altered levels of cholestenoic acids and is characterized by neurological dysfunction and the accumulation of cholesterol and cholestanol (B8816890) in various tissues. nih.govnih.govnih.gov Patients with CTX also exhibit low levels of the neuroprotective 3β,7α-diHCA. nih.gov
These findings indicate that specific cholestenoic acids, including 3βH,7O-CA, are critical regulators of the balance between motor neuron survival, maturation, and death. nih.gov
| Compound | Observed Effect | Associated Disease Context | Reference |
|---|---|---|---|
| 3β-Hydroxy-7-oxocholest-5-enoic acid (3βH,7O-CA) | Promotes maturation of motor neuron precursors | Intermediate in a key metabolic pathway | nih.gov |
| 3β,7α-dihydroxycholest-5-en-26-oic acid (3β,7α-diHCA) | Promotes motor neuron survival (neuroprotective) | Levels are low in SPG5 and CTX patients | nih.gov |
| 3β-hydroxycholest-5-en-26-oic acid (3β-HCA) | Causes motor neuron cell loss (neurotoxic) | Levels are high in SPG5 patients | nih.gov |
Involvement in Cardiovascular Research (e.g., Atherosclerosis, Dyslipidemias)
The study of 3β-Hydroxy-7-oxocholest-5-enoic acid extends to cardiovascular diseases, with its investigation being pertinent to conditions such as atherosclerosis and dyslipidemias. caymanchem.com As an oxysterol, it is a product of cholesterol oxidation, a key process in the development of atherosclerotic plaques.
Atherosclerosis is fundamentally an inflammatory disease. Macrophages play a central role by taking up oxidized lipids and transforming into foam cells, a hallmark of atherosclerotic lesions. Research on the closely related compound 3β-hydroxycholest-5-en-7-one, isolated from Hippocampus trimaculatus, demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov The compound was found to suppress key inflammatory mediators including nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β). nih.gov This anti-inflammatory effect was shown to be mediated through the downregulation of the NF-κB and extracellular signal-regulated kinase (ERK) signaling pathways. nih.gov Additionally, a sulfated derivative, 3β-sulfate-5-cholestenoic acid (3SCA), has been identified as a regulator of inflammatory responses in macrophages, further highlighting the role of this class of molecules in modulating inflammation. nih.gov
The compound is an area of active research in the fields of oxidative stress and lipid peroxidation. caymanchem.com Oxysterols, by their nature, are markers of cholesterol oxidation. Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which is a key feature of the cellular damage seen in atherosclerosis. The formation of 3β-Hydroxy-7-oxocholest-5-enoic acid from 7-ketocholesterol places it directly in the pathway of oxidized cholesterol metabolites, making it a relevant molecule for studies investigating oxidative stress markers in cardiovascular and other diseases. caymanchem.com
| Compound | Mean Concentration (± SD) in ng/ml | Reference |
|---|---|---|
| 3β-hydroxy-5-cholestenoic acid | 67.2 ± 27.9 | researchgate.netnih.gov |
| 3β,7α-dihydroxy-5-cholestenoic acid | 38.9 ± 25.6 | researchgate.netnih.gov |
| 7α-hydroxy-3-oxo-4-cholestenoic acid | 81.7 ± 27.9 | researchgate.netnih.gov |
Association with Cancer Research (e.g., Clear Cell Renal Cell Carcinoma, Lung Cancer, Hematologic Cancers)
The role of altered lipid metabolism in cancer is a rapidly emerging field. While research specifically linking 3β-Hydroxy-7-oxocholest-5-enoic acid to lung or hematologic cancers is not prominent, there is a significant association between its metabolic pathway and clear cell renal cell carcinoma (ccRCC).
Modulation of Cell Proliferation and Apoptosis in Carcinoma Models
Direct research on the specific effects of 3β-Hydroxy-7-oxocholest-5-enoic acid on cancer cell proliferation and apoptosis is not extensively detailed in current literature. However, its position within the bile acid biosynthesis pathway provides significant context. Studies focusing on enzymes that metabolize this compound and its precursors reveal a critical role for this metabolic pathway in cancer cell survival.
In models of clear cell renal cell carcinoma (ccRCC), the survival of cancer cells is highly dependent on the enzyme 3 beta-hydroxy-steroid dehydrogenase type 7 (HSD3B7), which metabolizes cholesterol-derived oxysterols in the bile acid pathway. researchgate.net Inhibition of HSD3B7, either through genetic methods like shRNA or CRISPR-Cas9, was found to induce p53 accumulation, cell cycle arrest, and ultimately apoptosis in ccRCC cells. researchgate.net This intervention also markedly suppressed the growth of xenograft tumors, suggesting that the metabolic flux through this pathway is a viable therapeutic target. researchgate.net The blockage of HSD3B7 leads to a toxic buildup of its substrate, the oxysterol 7α-hydroxycholesterol, and a decrease in downstream metabolites. researchgate.net This indicates that while direct data is limited, the pathway involving 3β-Hydroxy-7-oxocholest-5-enoic acid is integral to preventing apoptosis in certain carcinoma models.
Alterations in Bile Acid Biosynthesis and Tumorigenesis Research
The connection between bile acid metabolism and cancer extends beyond cell survival signaling to direct involvement in tumorigenesis. Alterations in the levels of specific cholestenoic acids, including metabolites closely related to 3β-Hydroxy-7-oxocholest-5-enoic acid, have been identified in cancer studies.
Research in non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC) has implicated 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA), an intermediate in bile acid synthesis. nih.gov Studies have shown that the expression of 5β-reductase (AKR1D1), an enzyme in the bile acid pathway, is decreased in patients with NAFLD and HCC. nih.gov This decrease leads to a significant accumulation of its substrate, 7-HOCA. nih.gov Elevated levels of 7-HOCA were found to have detrimental effects on liver triglyceride metabolism and were associated with increased cell proliferation and DNA damage, thereby promoting cancer progression. nih.gov
Furthermore, inborn errors of bile acid synthesis that cause a deficiency in the oxysterol 7α-hydroxylase enzyme result in severe neonatal liver disease. researchgate.net In this condition, the primary bile acid pathway is blocked, leading to the accumulation of hepatotoxic unsaturated monohydroxy bile acids, such as 3β-hydroxy-5-cholenoic acid, which underscores the importance of proper regulation of this pathway in preventing liver pathology. researchgate.net
| Research Area | Key Findings | Associated Compounds | Implication in Tumorigenesis |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Inhibition of the HSD3B7 enzyme induces apoptosis and reduces tumor growth. researchgate.net | 7α-hydroxycholesterol, 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) | Essential role of the bile acid synthesis pathway in cancer cell survival. researchgate.net |
| Hepatocellular Carcinoma (HCC) | Decreased AKR1D1 expression leads to accumulation of 7-HOCA, promoting cell proliferation and DNA damage. nih.gov | 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) | Accumulation of specific bile acid intermediates drives liver cancer risk. nih.gov |
| Inborn Errors of Bile Acid Synthesis | Genetic defects lead to the buildup of hepatotoxic bile acid precursors and severe liver disease. researchgate.net | 3β-hydroxy-5-cholenoic acid, 3β-hydroxy-5-cholestenoic acid | Highlights the link between pathway dysregulation and liver pathology. researchgate.net |
Immune System Modulation and Inflammation Research
The role of oxysterols and their acidic metabolites in regulating the immune system and inflammation is an area of growing interest, revealing a complex picture of both pro- and anti-inflammatory activities.
A closely related precursor, 3β-Hydroxycholest-5-en-7-one, has demonstrated significant anti-inflammatory properties. In one study, this compound was shown to alleviate inflammatory responses induced by lipopolysaccharide by downregulating miR-98-5p, which in turn blocks the activation of the pro-inflammatory NF-κB pathway. nih.gov
Conversely, 7-ketocholesterol (7KC), another related oxysterol, is widely regarded as a pro-inflammatory molecule. nih.gov It can induce the production of inflammatory cytokines and is suspected of contributing to the pathophysiology of chronic inflammatory diseases. bioscientifica.comnih.gov
Recent studies have also identified sulfated bile acids as key regulators of inflammation. The compound 3β-sulfate-5-cholestenoic acid was found to significantly suppress the expression of pro-inflammatory cytokines in human macrophages, suggesting that modifications such as sulfation can switch these molecules from pro-inflammatory to anti-inflammatory agents. nih.gov This highlights the nuanced role that metabolites of the cholesterol pathway play in immune modulation, where the specific chemical structure and its modifications dictate the biological effect.
Contributions to Rare Inborn Errors of Metabolism Research (e.g., Smith-Lemli-Opitz Syndrome, Niemann-Pick Type C Disease)
Metabolites of alternative bile acid pathways, including 3β-Hydroxy-7-oxocholest-5-enoic acid, have become crucial in the research and diagnosis of rare genetic disorders affecting cholesterol metabolism.
Smith-Lemli-Opitz Syndrome (SLOS) is caused by a deficiency in the DHCR7 enzyme, leading to impaired cholesterol synthesis and a toxic accumulation of the precursor 7-dehydrocholesterol (B119134) (7-DHC). nih.govnih.gov In SLOS, this excess 7-DHC is metabolized through alternative pathways, resulting in the formation of atypical oxysterols and bile acids. nih.govnih.gov These unusual metabolites, including various hydroxylated cholenoic and cholestenoic acids, are believed to contribute significantly to the severe neurodevelopmental and physical abnormalities seen in the syndrome. nih.govnih.gov
Niemann-Pick Type C (NPC) Disease is a lysosomal storage disorder characterized by the accumulation of unesterified cholesterol. bioscientifica.comaston.ac.uk This leads to increased cholesterol oxidation and the generation of unusual bile acids that serve as powerful diagnostic biomarkers. caymanchem.comsigmaaldrich.com Research has identified several novel bile acids that are significantly elevated in the plasma and urine of NPC patients. bioscientifica.com Among the most promising biomarkers are sulfated and conjugated forms of 7-oxygenated cholestenoic acids. caymanchem.comsigmaaldrich.com Specifically, 3β-sulfooxy-7-oxo-5-cholenoic acid, the sulfated form of the titular compound, has been identified in the urine of NPC patients and investigated as a potential diagnostic marker. caymanchem.com
| Disease | Metabolic Defect | Key Biomarker Findings | Associated Metabolites |
| Smith-Lemli-Opitz Syndrome (SLOS) | DHCR7 enzyme deficiency; accumulation of 7-dehydrocholesterol (7-DHC). nih.gov | Formation of atypical oxysterols and bile acids from excess 7-DHC. nih.govnih.gov | 7-DHC, 8-DHC, Atypical hydroxylated cholenoic acids. nih.govnih.gov |
| Niemann-Pick Type C (NPC) Disease | NPC1/NPC2 gene mutations; lysosomal accumulation of cholesterol. bioscientifica.com | Elevated levels of unusual bile acids serve as diagnostic markers. aston.ac.ukcaymanchem.com | 3β-sulfooxy-7-oxo-5-cholenoic acid, 3β,7β-dihydroxy-5-cholenoic acid conjugates. bioscientifica.comcaymanchem.com |
Advanced Analytical Methodologies for Research on 3β Hydroxy 7 Oxocholest 5 Enoic Acid and Its Deuterated Analogues
Isotope Dilution Mass Spectrometry (IDMS) as a Gold Standard
Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as a gold standard or reference method for the highly accurate and precise quantification of sterols and their metabolites, including 3β-Hydroxy-7-oxocholest-5-enoic acid. nih.govnih.gov This technique's high level of accuracy and precision stems from its use of a stable isotope-labeled internal standard, such as 3β-Hydroxy-7-oxocholest-5-enoic acid-d3, which is chemically identical to the analyte of interest but has a different mass.
The principle of IDMS involves adding a known amount of the isotopically labeled standard to the sample at the very beginning of the analytical procedure. This "internal" standard experiences the same sample preparation steps—extraction, purification, and derivatization—as the endogenous analyte. Any losses of the analyte during these steps are mirrored by proportional losses of the internal standard. By measuring the ratio of the signal from the endogenous analyte to that of the isotopically labeled standard using a mass spectrometer, the initial concentration of the analyte can be determined with exceptional accuracy, effectively correcting for variations in sample recovery and matrix effects. This makes IDMS particularly valuable for the absolute quantification of low-abundance compounds in complex biological matrices like plasma and cerebrospinal fluid. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with mass spectrometry (LC-MS) and, more specifically, tandem mass spectrometry (LC-MS/MS), has become the preferred and most powerful tool for the analysis of oxysterols and cholestenoic acids. nih.govnih.gov These methods offer high sensitivity and selectivity, allowing for the separation and quantification of structurally similar compounds within a complex mixture. nih.govnih.gov The versatility of LC-MS/MS accommodates various sample types and allows for the simultaneous analysis of multiple analytes.
Optimization of Sample Preparation Protocols (e.g., extraction, hydrolysis)
The reliability of LC-MS/MS analysis is heavily dependent on the efficiency and cleanliness of the sample preparation. Optimization of these protocols is a critical step to ensure accurate quantification of 3β-Hydroxy-7-oxocholest-5-enoic acid.
Extraction: Solid-phase extraction (SPE) is a commonly employed technique to isolate and concentrate oxysterols and cholestenoic acids from biological matrices, separating them from more abundant lipids like cholesterol. nih.govmdpi.com The choice of sorbent and elution solvents is crucial for optimal recovery. For instance, a reversed-phase C18 SPE column can be used to separate the more polar oxysterols and cholestenoic acids from the highly lipophilic cholesterol. researchgate.net The extraction process often involves an initial single-phase extraction of the biological sample (e.g., plasma) into a solvent like ethanol, followed by dilution and application to the SPE cartridge. researchgate.net
Hydrolysis: In biological samples, 3β-Hydroxy-7-oxocholest-5-enoic acid can exist in both free and esterified forms. researchgate.net To measure the total concentration, a hydrolysis step is necessary to cleave the ester bonds. While alkaline hydrolysis (saponification) with reagents like potassium hydroxide (B78521) (KOH) has been traditionally used, care must be taken as some oxysterol structures can be labile under these conditions. researchgate.net An alternative is enzymatic hydrolysis using cholesterol esterase, which can offer milder reaction conditions and improved efficiency for some analytes. uio.no The inclusion of surfactants like Triton X-100 has been shown to be critical for achieving high yields during enzymatic hydrolysis. uio.no
The following table summarizes key considerations in sample preparation optimization:
| Parameter | Objective | Common Approaches | Key Considerations |
| Extraction | Isolate and concentrate the analyte from the matrix. | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Choice of solvents, SPE sorbent type (e.g., C18), pH of the sample. |
| Hydrolysis | Cleave ester bonds to measure total analyte concentration. | Alkaline Hydrolysis (e.g., KOH), Enzymatic Hydrolysis (e.g., Cholesterol Esterase) | Potential for analyte degradation with harsh methods, efficiency of the enzyme. |
| Purification | Remove interfering substances. | Multiple SPE steps, chromatographic fractionation. | Minimizing analyte loss while maximizing purity. |
Role of 3β-Hydroxy-7-oxocholest-5-enoic acid-d3 as an Internal Standard for Quantification
The use of a stable isotope-labeled internal standard is fundamental to achieving accurate and precise quantification in LC-MS/MS analysis. 3β-Hydroxy-7-oxocholest-5-enoic acid-d3 serves this exact purpose in the analysis of its non-labeled counterpart. By introducing a known quantity of the d3-labeled standard into the sample at the initial stage, it co-elutes chromatographically with the endogenous analyte and is detected by the mass spectrometer at a slightly higher mass-to-charge ratio (m/z).
This co-analysis allows for the correction of several potential sources of error:
Variability in Sample Extraction and Recovery: Any loss of the target analyte during the multi-step sample preparation process is compensated for by a proportional loss of the d3-internal standard.
Matrix Effects: The presence of other components in the biological sample can enhance or suppress the ionization of the analyte in the mass spectrometer source. Since the internal standard has virtually identical physicochemical properties to the analyte, it is affected by the matrix in the same way, allowing for reliable correction.
Instrumental Drift: Minor fluctuations in the performance of the LC-MS/MS system over time are normalized by referencing the analyte signal to the internal standard signal in each run.
The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, which is then compared to a calibration curve generated using known concentrations of the analyte and a fixed concentration of the internal standard. This isotope dilution approach is a hallmark of robust and reliable quantitative bioanalysis. nih.govmdpi.com
Derivatization Strategies for Enhanced Sensitivity and Specificity (e.g., Girard P reagent)
One of the challenges in analyzing sterols and cholestenoic acids by LC-MS with electrospray ionization (ESI) is their relatively poor ionization efficiency due to the lack of easily ionizable functional groups. researchgate.net To overcome this, chemical derivatization is employed to introduce a charged or easily chargeable moiety onto the molecule, thereby significantly enhancing the signal intensity and, consequently, the sensitivity of the analysis.
A highly effective and widely used derivatization strategy is the use of Girard P reagent. researchgate.netnih.govresearchgate.net This reagent reacts with the ketone group of 3β-Hydroxy-7-oxocholest-5-enoic acid to form a hydrazone derivative. The Girard P derivative contains a permanently charged quaternary ammonium (B1175870) group, which dramatically improves ionization efficiency in positive-ion ESI-MS. This can lead to a signal enhancement of one to two orders of magnitude. upenn.edu
Furthermore, a sophisticated approach known as "enzyme-assisted derivatisation for sterol analysis" (EADSA) can be applied. nih.govnih.govresearchgate.net In this method, sterols with a 3β-hydroxy-Δ5 structure are first enzymatically converted to their 3-oxo-Δ4 counterparts using cholesterol oxidase. nih.govresearchgate.net The newly formed keto group can then be derivatized with Girard P reagent, extending the applicability of this sensitive derivatization technique to a broader range of sterols. nih.govresearchgate.net
The following table outlines the benefits of derivatization with Girard P reagent:
| Feature | Without Derivatization | With Girard P Derivatization |
| Ionization Efficiency | Low | High |
| Sensitivity | Limited | Significantly Increased |
| Specificity | Prone to in-source fragmentation | Reduced in-source fragmentation, more specific parent ions |
| Chromatography | May require specific mobile phase additives | Can alter retention time, potentially improving separation |
Multistage Fragmentation (MSn) for Structural Elucidation
Tandem mass spectrometry (MS/MS or MS²) is a powerful tool for structural confirmation, but for complex molecules like sterols, multistage fragmentation (MSn, where n > 2) provides even deeper structural insights. nih.govnih.gov This technique is particularly useful when analyzing derivatized compounds.
In an MSn experiment, a specific precursor ion (e.g., the molecular ion of the Girard P-derivatized 3β-Hydroxy-7-oxocholest-5-enoic acid) is selected in the first stage of mass analysis. This ion is then fragmented, and a specific fragment ion is selected in the second stage. This second-stage fragment ion is then subjected to further fragmentation in a third stage (MS³), and the resulting product ions are detected. This process can be repeated for even more stages (MS⁴, etc.).
The fragmentation patterns obtained from MSn experiments provide a wealth of structural information. For instance, the fragmentation of Girard P-derivatized sterols often yields characteristic product ions that are indicative of the core sterol structure and the positions of functional groups. researchgate.netnih.govresearchgate.net By analyzing these fragmentation pathways, researchers can confidently identify and distinguish between different isomers, which might be difficult with MS/MS alone. This level of structural detail is invaluable for confirming the identity of known metabolites and for elucidating the structure of novel, uncharacterized compounds in complex biological samples. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Before the widespread adoption of LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS) was the primary method for the analysis of oxysterols and cholestenoic acids. nih.govnih.gov While still a powerful technique, it has some inherent requirements and limitations compared to LC-MS for these types of compounds.
A key requirement for GC-MS analysis is that the analytes must be volatile and thermally stable. nih.gov Since compounds like 3β-Hydroxy-7-oxocholest-5-enoic acid are not naturally volatile, they must undergo a derivatization step to increase their volatility. mdpi.comrestek.com This typically involves silylation, where active hydrogens on hydroxyl and carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. mdpi.com For example, a common derivatization cocktail is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). mdpi.com
Once derivatized, the compounds can be separated on a GC column based on their boiling points and interactions with the stationary phase, followed by detection with a mass spectrometer. GC-MS can offer excellent chromatographic resolution, especially with long capillary columns. nih.gov
However, the derivatization step adds complexity to the sample preparation and can be sensitive to moisture. restek.com Additionally, the high temperatures required for GC analysis can potentially cause degradation of some thermally labile oxysterols. In contrast, LC-MS generally involves simpler sample preparation (though derivatization is often used to enhance sensitivity, as discussed) and operates at ambient or near-ambient temperatures, making it more suitable for a wider range of metabolites, including those that are thermally sensitive or non-volatile. nih.gov
The following table provides a comparison of GC-MS and LC-MS for the analysis of 3β-Hydroxy-7-oxocholest-5-enoic acid:
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Derivatization | Mandatory for volatility (e.g., silylation) | Often used for sensitivity (e.g., Girard P), but not always required |
| Analyte Volatility | Required | Not required |
| Thermal Stability | High thermal stability required | Less critical due to lower operating temperatures |
| Chromatographic Resolution | Generally very high | Good, can be optimized with various column chemistries |
| Sample Preparation | Can be more complex due to derivatization | Can be simpler, though often includes SPE and/or derivatization |
| Throughput | Often has longer run times | Can be adapted for high-throughput analysis |
Challenges in Oxysterol Analysis: Addressing Low Abundance and Autoxidation Artifacts in Research Samples
The quantitative analysis of oxysterols, including 3β-Hydroxy-7-oxocholest-5-enoic acid, presents significant analytical hurdles primarily due to two intrinsic factors: their very low concentrations in biological matrices and the artifactual formation of identical compounds through autoxidation of cholesterol. nih.gov These challenges demand highly sensitive and specific methodologies to ensure accurate and biologically relevant measurements.
Oxysterols are typically present in biological systems at concentrations that are orders of magnitude lower than their precursor, cholesterol. nih.gov This low abundance poses a substantial barrier to their detection and quantification. nih.gov For instance, the task of analyzing cholesterol metabolites can be daunting as they exist at levels approximately three orders of magnitude below that of cholesterol. nih.gov This disparity in concentration necessitates analytical techniques with exceptional sensitivity, capable of detecting analytes at nanomolar or even picomolar concentrations. mdpi.com Furthermore, the complexity of the biological matrix in which these molecules are found can interfere with analysis, making their accurate measurement even more difficult. nih.gov
A second major challenge is the propensity of cholesterol to undergo non-enzymatic oxidation (autoxidation) during sample collection, storage, and processing. nih.govnih.gov This process can be induced by factors like heat, light, and exposure to air, leading to the formation of various oxysterols that are structurally identical to those produced endogenously through enzymatic pathways. nih.govnih.gov The non-enzymatic formation of compounds such as 7-ketocholesterol (B24107) and 7β-hydroxycholesterol is a well-documented issue. nih.gov This creates a significant risk of artificially inflating the measured levels of certain oxysterols, potentially leading to erroneous biological interpretations. To mitigate this, rigorous sample handling protocols are essential. This includes minimizing exposure to air and light, using antioxidants, and implementing prompt separation of the abundant cholesterol from the oxysterol fraction at the earliest possible stage of sample preparation. creative-proteomics.com
The inherent chemical properties of oxysterols, such as the lack of a strong chromophore for UV detection and their poor ionization efficiency in mass spectrometry, further complicate their analysis. creative-proteomics.com To overcome these issues, derivatization techniques are often employed to enhance detectability and improve chromatographic separation. nih.govnih.gov For example, charge-tagging derivatization can improve ionization efficiency and sensitivity by a factor of 100 to 1000-fold in mass spectrometry, allowing for detection at the picogram level. nih.gov
| Challenge | Description | Mitigation Strategies |
| Low Abundance | Oxysterols are present at concentrations orders of magnitude lower than cholesterol, making detection and quantification difficult. nih.govnih.govnih.gov | Use of highly sensitive analytical platforms like LC-MS/MS; Derivatization to enhance signal intensity. nih.govmdpi.com |
| Autoxidation Artifacts | Cholesterol readily oxidizes non-enzymatically to form oxysterols identical to endogenous ones, leading to falsely elevated results. nih.govnih.gov | Strict control of sample handling (e.g., minimizing exposure to light and air); Addition of antioxidants; Rapid separation of cholesterol from the sample. creative-proteomics.com |
| Poor Detectability | Oxysterols lack strong chromophores and ionize poorly, hindering analysis by common detectors. creative-proteomics.com | Chemical derivatization to introduce detectable tags or improve ionization; Specialized ionization techniques in mass spectrometry. nih.gov |
Integration of Lipidomics and Sterolomics Platforms for Comprehensive Metabolite Profiling
To achieve a comprehensive understanding of the complex roles of oxysterols in biology, researchers are increasingly integrating specialized "sterolomics" approaches with broader "lipidomics" platforms. nih.gov This integration allows for a more complete and system-level view of metabolic pathways and networks. nih.govmedrxiv.org
Sterolomics is a specialized sub-field of lipidomics and metabolomics that focuses specifically on the quantitative or semi-quantitative profiling of all metabolites derived from cholesterol and its precursors. nih.gov The development of dedicated sterolomics methods has been driven by the fact that sterols are often under-represented in general, untargeted lipidomics and metabolomics studies. nih.gov This is largely due to their poor ionization characteristics and the overwhelming abundance of cholesterol, which can suppress the signals of less concentrated sterol species. nih.gov Targeted sterolomics platforms, often utilizing mass spectrometry combined with liquid chromatography (LC-MS) or gas chromatography (GC-MS), are designed to overcome these issues by using specific sample enrichment strategies and optimized analytical conditions. nih.govnih.gov
The integration of these targeted sterolomics datasets with broader lipidomics data provides a more holistic picture of cellular metabolism. Lipidomics aims to assess hundreds of lipid species across multiple biological pathways. medrxiv.org By combining these two approaches, researchers can investigate the intricate relationships between different lipid classes and specific sterol metabolites. medrxiv.org For example, an integrated analysis could reveal how changes in the glycerolipid or sphingolipid profile correlate with alterations in the levels of specific oxysterols like 3β-Hydroxy-7-oxocholest-5-enoic acid, providing insights into the interconnectedness of lipid metabolic pathways. nih.gov
This integrated omics approach generates large and complex datasets, necessitating the use of advanced bioinformatics and network analysis tools to identify meaningful biological patterns. nih.govmedrxiv.org Weighted lipid-metabolite networks can be constructed to visualize and analyze the relationships between the lipidome and specific metabolites of interest. medrxiv.org This powerful approach can help identify key metabolic disruptions and biomolecular patterns associated with various physiological and pathological states, ultimately enhancing our understanding of the roles oxysterols play in health and disease. nih.gov
| Platform | Focus | Key Advantages | Role in Integration |
| Sterolomics | Targeted or global profiling of cholesterol and its metabolites, including oxysterols and bile acids. nih.gov | Overcomes low abundance and poor ionization of sterols; High specificity and sensitivity for sterol species. nih.gov | Provides in-depth, quantitative data on specific oxysterol pathways. nih.gov |
| Lipidomics | Comprehensive analysis of hundreds of lipid species across multiple classes (e.g., glycerolipids, phospholipids, sphingolipids). mdpi.commedrxiv.org | Provides a broad overview of the lipid landscape; Captures system-level changes in lipid metabolism. nih.gov | Offers a broader metabolic context to the specific sterol alterations identified by sterolomics. medrxiv.org |
| Integrated Analysis | Combines sterolomics and lipidomics data using bioinformatics and network analysis. nih.govmedrxiv.org | Unravels complex relationships between sterols and other lipid classes; Provides a comprehensive view of the metabolic state. medrxiv.org | Identifies coordinated patterns and metabolic networks, leading to a deeper understanding of disease pathogenesis. nih.gov |
Future Research Directions for 3β Hydroxy 7 Oxocholest 5 Enoic Acid
Elucidating Novel Biological Activities and Molecular Targets
While the activation of Liver X Receptors (LXRs) is a well-established biological activity of 3β-Hydroxy-7-oxocholest-5-enoic acid, future research will likely focus on identifying novel biological functions and molecular targets beyond this canonical pathway. Oxysterols are known to interact with a range of proteins, including other nuclear receptors, G protein-coupled receptors (GPCRs), and ion channels, suggesting that 3β-Hydroxy-7-oxocholest-5-enoic acid may have a broader signaling repertoire than currently appreciated. nih.gov
Investigations into its role in regulating immune cell function and neuroinflammation are particularly promising. Studies have shown that oxysterols can modulate the activity of various immune cells, and given the link between oxysterols and neurodegenerative diseases like multiple sclerosis, exploring the specific effects of 3β-Hydroxy-7-oxocholest-5-enoic acid in these contexts is a critical next step. nih.govnih.gov Furthermore, its precursor, 7-ketocholesterol (B24107), has been shown to induce inflammatory responses, highlighting the need to understand the distinct roles of the parent compound and its metabolites. nih.gov
Advanced Omics Approaches for Pathway Delineation
The application of advanced omics technologies, including metabolomics, lipidomics, and proteomics, will be instrumental in delineating the metabolic and signaling pathways of 3β-Hydroxy-7-oxocholest-5-enoic acid with greater precision. While lipidomic analyses have begun to characterize the broader oxysterol profile in various conditions, targeted and untargeted approaches focused on the metabolites of 7-ketocholesterol are needed to map its complete metabolic fate. nih.govsfrbm.org
Metabolomic studies on cardiac cells treated with 7-ketocholesterol have revealed significant metabolic reprogramming, and similar comprehensive analyses following treatment with 3β-Hydroxy-7-oxocholest-5-enoic acid could uncover novel downstream effects and biomarkers. nih.govnih.gov Proteomic analyses will also be crucial for identifying proteins that are differentially expressed or post-translationally modified in response to this oxysterol, providing insights into its mechanism of action and potential new molecular targets.
Development of Modulators Targeting 3β-Hydroxy-7-oxocholest-5-enoic acid Metabolism or Signaling
The development of specific modulators for the synthesis and signaling of 3β-Hydroxy-7-oxocholest-5-enoic acid represents a significant therapeutic frontier. This oxysterol is synthesized from 7-ketocholesterol by the enzyme cytochrome P450 27A1 (CYP27A1). caymanchem.com Research into CYP27A1 inhibitors is already underway, with some marketed drugs showing inhibitory activity. nih.govwikipedia.orgnih.gov Future efforts could focus on developing more potent and selective inhibitors to precisely control the levels of 3β-Hydroxy-7-oxocholest-5-enoic acid for therapeutic purposes.
Furthermore, this compound is a substrate for 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.org The development of specific inhibitors for the relevant 3β-HSD isozyme could also serve as a tool to modulate its downstream metabolism. nih.gov Conversely, the synthesis of stable agonists or antagonists for the receptors that 3β-Hydroxy-7-oxocholest-5-enoic acid interacts with, such as LXRs, will be crucial for dissecting its signaling pathways and for potential therapeutic applications.
Systems Biology and Computational Modeling of Oxysterol Networks
Systems biology approaches, integrating experimental data with computational modeling, will be essential for understanding the complex network of interactions involving 3β-Hydroxy-7-oxocholest-5-enoic acid. While computational models of cholesterol and bile acid metabolism exist, there is a need for more refined models that specifically incorporate the intricate network of oxysterols. oup.com
These models could simulate the flux through the metabolic pathways of cholesterol catabolism and predict how perturbations, such as enzyme inhibition or genetic mutations, affect the levels of 3β-Hydroxy-7-oxocholest-5-enoic acid and other related oxysterols. nih.gov Computational docking studies can further elucidate the binding of this oxysterol to its target receptors, providing a structural basis for its biological activity and aiding in the design of novel modulators.
Applications in Preclinical Disease Models and Biomarker Discovery Research
Future research will undoubtedly expand the application of 3β-Hydroxy-7-oxocholest-5-enoic acid in a wider range of preclinical disease models. Its elevation in a rat model of carbon tetrachloride-induced liver injury suggests a potential role in liver pathogenesis and as a biomarker for liver damage. caymanchem.com Further studies in models of liver fibrosis and non-alcoholic fatty liver disease (NAFLD) are warranted.
Moreover, this oxysterol and its derivatives have been identified as promising biomarkers for Niemann-Pick disease type C, a rare lysosomal storage disorder. nih.govnih.gov Exploring its utility as a diagnostic or prognostic biomarker in other neurodegenerative diseases where oxysterol metabolism is dysregulated, such as multiple sclerosis, is a logical next step. nih.govnih.gov Its role in atherosclerosis also merits further investigation in relevant animal models, given that its precursor, 7-ketocholesterol, is a known component of atherosclerotic plaques. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 3β-Hydroxy-7-oxocholest-5-enoic acid-d3?
- Methodological Answer : Synthesis typically involves deuteration of the parent compound (3β,7α-dihydroxycholest-5-enoic acid) using deuterated reagents or enzymatic pathways. Characterization employs nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions and thin-layer chromatography (TLC) for purity assessment (99% by TLC in ). Mass spectrometry (MS) is critical for verifying molecular weight shifts due to deuterium substitution .
Q. How is 3β-Hydroxy-7-oxocholest-5-enoic acid-d3 quantified in biological matrices like cerebrospinal fluid (CSF)?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Deuterated analogs (e.g., caproic acid-d3 in ) are used as internal standards to correct for matrix effects. Sample preparation includes solid-phase extraction (SPE) to isolate oxysterols, followed by derivatization to enhance ionization efficiency. Calibration curves must account for isotopic interference and matrix variability .
Q. What are the primary biological roles of 3β-Hydroxy-7-oxocholest-5-enoic acid-d3 in neural systems?
- Methodological Answer : As a deuterated oxysterol, it serves as a tracer for studying cholesterol metabolism in the brain. It bypasses the blood-brain barrier (BBB) in its oxidized form, enabling researchers to track its conversion into neuroactive metabolites. Experimental models (e.g., murine CSF studies in ) require validation of BBB permeability via isotopic labeling and comparative pharmacokinetic profiling against non-deuterated analogs .
Advanced Research Questions
Q. How can isotopic interference be minimized when using 3β-Hydroxy-7-oxocholest-5-enoic acid-d3 in metabolic flux analysis?
- Methodological Answer : Isotopic dilution assays must be designed to distinguish endogenous oxysterols from deuterated tracers. High-resolution MS (HRMS) with a mass accuracy <5 ppm is recommended to resolve overlapping isotopic peaks. Kinetic studies should include time-course sampling to monitor isotopic equilibration and validate tracer stability under physiological conditions .
Q. What experimental design considerations are critical for studying this compound’s role in neurodegenerative disease models?
- Methodological Answer : In vivo studies require strict control of diet-induced cholesterol variability. For example, murine models should be fed standardized chow to minimize confounding metabolic signals. Tissue-specific sampling (e.g., CSF vs. plasma in ) must be paired with enzymatic assays (e.g., cholesterol 24-hydroxylase activity) to contextualize the compound’s metabolic fate. Statistical power calculations should account for inter-individual variability in oxysterol turnover rates .
Q. How do structural analogs (e.g., 7-keto derivatives in ) influence the interpretation of 3β-Hydroxy-7-oxocholest-5-enoic acid-d3 data?
- Methodological Answer : Cross-reactivity in immunoassays or enzymatic assays must be ruled out via competitive binding studies. For LC-MS workflows, chromatographic separation (e.g., using C18 columns with gradient elution) is essential to resolve structurally similar metabolites like 3α,12α-dihydroxy-7-oxo-5β-cholanic acid ( ). Method validation should include spike-and-recovery experiments with analogs to confirm specificity .
Q. What are the best practices for handling and storing 3β-Hydroxy-7-oxocholest-5-enoic acid-d3 to ensure experimental reproducibility?
- Methodological Answer : Storage at -20°C in amber glass vials under inert gas (e.g., argon) prevents oxidation ( ). Reconstitution should use deuterium-depleted solvents (e.g., deuterated methanol) to avoid isotopic exchange. Stability studies under varying pH and temperature conditions are mandatory for long-term storage protocols. Safety protocols (e.g., PPE for mucosal protection in ) are critical due to potential irritant properties .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported oxysterol concentrations across studies?
- Methodological Answer : Discrepancies often arise from methodological differences (e.g., extraction efficiency, ionization suppression in MS). Harmonization can be achieved by adopting standardized reference materials (e.g., NIST SRMs) and inter-laboratory validation rounds. Data normalization to CSF albumin or creatinine levels () reduces biological variability. Meta-analyses must report assay limits of detection (LOD) and quantification (LOQ) to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
